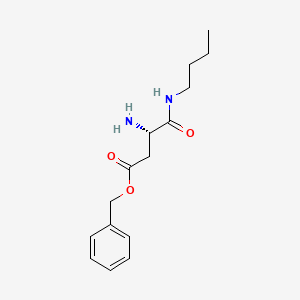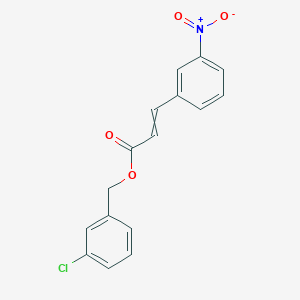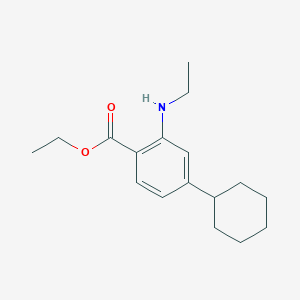![molecular formula C9H13BrO B14591226 9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol CAS No. 61242-26-0](/img/structure/B14591226.png)
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol is a bicyclic compound that features a bromine atom and a hydroxyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol typically involves the bromination of bicyclo[3.3.1]non-5-en-1-ol. This can be achieved through the reaction of the parent alcohol with bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 9-hydroxybicyclo[3.3.1]non-5(9)-en-1-ol derivatives.
Oxidation: Formation of 9-bromobicyclo[3.3.1]non-5(9)-en-1-one.
Reduction: Formation of bicyclo[3.3.1]non-5(9)-en-1-ol or bicyclo[3.3.1]nonane derivatives.
Applications De Recherche Scientifique
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism. In oxidation reactions, the hydroxyl group is converted to a carbonyl group via the transfer of oxygen atoms from the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used as a hydroboration reagent.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: A compound with sulfur atoms in the bicyclic structure.
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: A compound with selenium and sulfur atoms in the bicyclic structure.
Uniqueness
9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group in its bicyclic structure. This combination allows for diverse reactivity and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
61242-26-0 |
|---|---|
Formule moléculaire |
C9H13BrO |
Poids moléculaire |
217.10 g/mol |
Nom IUPAC |
9-bromobicyclo[3.3.1]non-5(9)-en-1-ol |
InChI |
InChI=1S/C9H13BrO/c10-8-7-3-1-5-9(8,11)6-2-4-7/h11H,1-6H2 |
Clé InChI |
NUAUUSXXSQCYAT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(C1)(CCC2)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)

![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)



![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)




![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)
